molecular formula C24H32N2O4 B2547376 1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone CAS No. 799257-94-6

1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Cat. No.: B2547376
CAS No.: 799257-94-6
M. Wt: 412.53
InChI Key: RJAPZZNJUABBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a synthetic arylpiperazine derivative characterized by a substituted ethanone core linked to a piperazine ring and a 3,4-dimethylphenyl group. This compound shares structural motifs with antipsychotic and neuropharmacological agents, particularly those targeting serotonin and dopamine receptors . Its molecular framework includes:

  • Ethanone moiety: A ketone group at the phenyl position, which enhances metabolic stability and influences binding affinity to receptors .
  • Piperazine ring: A nitrogen-containing heterocycle that modulates receptor selectivity and pharmacokinetic properties .

Properties

IUPAC Name

1-[4-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-17-5-7-21(13-18(17)2)26-11-9-25(10-12-26)15-22(28)16-30-23-8-6-20(19(3)27)14-24(23)29-4/h5-8,13-14,22,28H,9-12,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAPZZNJUABBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Substitution with 3,4-Dimethylphenyl Group: The piperazine ring is then substituted with a 3,4-dimethylphenyl group using a nucleophilic aromatic substitution reaction.

    Addition of Hydroxypropoxy Group: The hydroxypropoxy group is introduced via an epoxide ring-opening reaction.

    Methoxyphenyl Group Addition: Finally, the methoxyphenyl group is added through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Biochemistry: It is used as a probe to study enzyme-substrate interactions and receptor binding.

    Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake.

    Pathways Involved: It can influence signaling pathways related to dopamine, serotonin, and other neurotransmitters, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methyl, ethyl, methoxy) improve metabolic stability but reduce receptor binding affinity compared to electron-withdrawing groups (e.g., chloro) . The target compound’s 3,4-dimethylphenyl group balances lipophilicity and steric bulk, which may enhance blood-brain barrier penetration .

Molecular Weight and Solubility :

  • Ethyl and methoxy substituents increase molecular weight and reduce aqueous solubility (: 412.530 vs. : 398.503) .
  • The target compound’s dimethyl substitution likely offers intermediate solubility, favoring both synthesis and bioavailability.

Pharmacological and Metabolic Comparisons

Receptor Binding Profiles

  • Iloperidone (): A clinical antipsychotic with structural similarities to the target compound. It antagonizes 5-HT2A (Ki = 5.6 nM) and D2 (Ki = 6.3 nM) receptors. Its 6-fluoro-1,2-benzisoxazole group enhances metabolic stability but increases CYP450-mediated oxidation .
  • MK47 (): A trifluoromethyl-substituted analog showing potent receptor binding (Ki < 10 nM for 5-HT1A). The electron-withdrawing CF3 group improves target engagement but reduces half-life due to oxidative metabolism .

Metabolic Pathways

  • O-Dealkylation : Common in compounds with methoxy groups (e.g., ’s 2-methoxyphenyl derivative yields catechol metabolites) .
  • N-Dealkylation : Observed in iloperidone, leading to active metabolites with prolonged effects .
  • Hydroxylation : The target compound’s 2-hydroxypropoxy chain may undergo glucuronidation, reducing toxicity compared to halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.